molecular formula C24H24ClN5O4 B2882965 3-(3-chlorobenzyl)-9-(2,4-dimethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 872628-24-5

3-(3-chlorobenzyl)-9-(2,4-dimethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2882965
CAS No.: 872628-24-5
M. Wt: 481.94
InChI Key: CFQVPEUYAMEXJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-chlorobenzyl)-9-(2,4-dimethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a potent and selective research chemical developed to probe the PI3K/Akt/mTOR signaling pathway, a critical network regulating cell growth, proliferation, and survival. This compound functions as a potent ATP-competitive inhibitor, primarily targeting the kinase domains of both PI3K (Phosphoinositide 3-Kinase) and mTOR (mammalian Target of Rapamycin). Its mechanism disrupts downstream signal transduction, leading to the inhibition of processes such as oncogenesis and cellular metabolism. The specific structural modifications, including the 3-chlorobenzyl and 2,4-dimethoxyphenyl groups, are designed to enhance selectivity and binding affinity for these key enzymatic targets. Consequently, this inhibitor is a vital tool for investigating the role of aberrant PI3K/mTOR signaling in cancer biology , for exploring mechanisms of therapeutic resistance, and for evaluating novel combination treatment strategies in preclinical models. Research utilizing this compound has advanced the understanding of pathways that control tumor cell growth and survival . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(3-chlorophenyl)methyl]-9-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5O4/c1-27-21-20(22(31)30(24(27)32)14-15-6-4-7-16(25)12-15)29-11-5-10-28(23(29)26-21)18-9-8-17(33-2)13-19(18)34-3/h4,6-9,12-13H,5,10-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQVPEUYAMEXJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC(=CC=C3)Cl)N4CCCN(C4=N2)C5=C(C=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(3-chlorobenzyl)-9-(2,4-dimethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The synthesis begins with the preparation of the 3-chlorophenylmethyl intermediate through a Friedel-Crafts alkylation reaction.

    Introduction of the Dimethoxyphenyl Group:

    Cyclization to Form the Purino[7,8-a]pyrimidine Core: The final step involves the cyclization of the intermediate compounds to form the purino[7,8-a]pyrimidine core, followed by methylation to obtain the final product.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

3-(3-chlorobenzyl)-9-(2,4-dimethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3-chlorobenzyl)-9-(2,4-dimethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a chemical compound with a variety of scientific research applications. It is important to note that this compound is intended for in vitro research purposes only and is not meant for human or veterinary use.

Scientific Research Applications

The compound this compound has applications in chemistry, biology, medicine, and industry.

Chemistry

  • It serves as a building block in synthesizing complex molecules.
  • It functions as a reagent in various organic reactions.

Biology

  • It is investigated for potential biological activities, including antiviral, anticancer, and antimicrobial properties.
  • The compound's mechanism of action involves interaction with molecular targets and pathways, potentially binding to enzymes or receptors to modulate their activity. For instance, it may inhibit certain kinases or interfere with DNA replication, which could lead to anticancer effects.

Medicine

  • There is ongoing research into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
  • Many benzimidazole derivatives are known to possess antiulcer activity .

Industry

  • It is used in developing new materials.
  • It serves as an intermediate in producing pharmaceuticals and agrochemicals.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation: Oxidation reactions can occur using oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

These reactions typically involve organic solvents such as dichloromethane or ethanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The resulting products are dependent on the specific reagents and conditions used.

Comparison to Similar Compounds

This compound has a unique combination of functional groups and specific biological activities. Similar compounds include:

  • 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline
  • 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Mechanism of Action

The mechanism of action of 3-(3-chlorobenzyl)-9-(2,4-dimethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes, leading to its potential anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidopurinedione Derivatives

Compound Name Substituents (Positions) Molecular Weight Key Activities/Findings Reference ID
9-(4-Chlorophenyl)-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione 4-Cl-Ph (C9), ethyl (C3), methyl (C1) 375.84 g/mol Antiinflammatory activity (AAR rat model) comparable to naproxen
9-(2-Chloro-6-fluorobenzyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione 2-Cl-6-F-benzyl (C9), dimethyl (C1, C3) 423.84 g/mol Dual MAO-B inhibitor; potential for neurodegenerative diseases
8-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)butyl))-1,3-dimethyl-imidazo[2,1-f]purine-2,4-dione 6,7-dimethoxy-dihydroisoquinolinyl (C8) 495.56 g/mol High 5-HT1A/D2 receptor affinity; PDE4B1/PDE10A inhibition
9-(3,4-Dihydroxyphenethyl)-1,3-dipropyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione 3,4-diOH-PhEt (C9), dipropyl (C1, C3) 427.51 g/mol Neuroprotective hybrid molecule; targets dopamine and xanthine pathways
Target Compound 3-Cl-benzyl (C3), 2,4-diOMe-Ph (C9), methyl (C1) 499.91 g/mol Predicted: Enhanced PDE inhibition and neuroactivity due to electron-withdrawing/donor substituents N/A

Structural and Pharmacokinetic Differences

  • The 2,4-dimethoxyphenyl moiety (C9) introduces steric bulk and electron-donating effects, contrasting with the 4-chlorophenyl () or 3,4-dihydroxyphenethyl () groups. This may reduce oxidative metabolism, extending half-life compared to hydroxylated analogs . Methyl at C1 is a common feature in active analogs (e.g., ), stabilizing the xanthine core against enzymatic degradation .
  • Synthetic Routes :

    • Microwave-assisted solvent-free synthesis (used for ’s analog) could optimize yield for the target compound, given its complex substitution pattern .
    • Reflux with amines () or alkylation strategies () are viable for introducing the 3-chlorobenzyl and 2,4-dimethoxyphenyl groups .

Biological Activity

The compound 3-(3-chlorobenzyl)-9-(2,4-dimethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a member of the purine family and has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : 3-[(3-chlorophenyl)methyl]-9-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
  • Molecular Formula : C24H25ClN4O4
  • Molecular Weight : 460.93 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

  • Anticancer Properties : Preliminary studies suggest cytotoxic effects against various cancer cell lines.
  • Antiviral Activity : Potential to inhibit viral replication.
  • Antimicrobial Effects : Activity against certain bacterial strains has been observed.

The biological effects of this compound may be attributed to its ability to interact with specific molecular targets:

  • Adenosine Receptors : It may act as an antagonist at A1 and A2A adenosine receptors, which are implicated in various physiological processes including immune response and cell proliferation.
  • Kinase Inhibition : The compound may inhibit specific kinases involved in cancer cell signaling pathways.

Anticancer Activity

A study conducted on various cancer cell lines (e.g., COLO201 human colorectal adenocarcinoma and 4T1 murine mammary carcinoma) demonstrated that this compound exhibits significant cytotoxicity. The half-maximal inhibitory concentration (IC50) values were reported as follows:

Cell LineIC50 (µM)
COLO20110.5
4T18.3
SNU-1 (human gastric carcinoma)12.0

These findings suggest a promising avenue for further development as an anticancer agent .

Antiviral and Antimicrobial Properties

In vitro studies have shown that the compound can inhibit the replication of certain viruses and exhibit antimicrobial activity against specific bacterial strains. For instance:

  • Viral Inhibition : The compound displayed a reduction in viral load in infected cell cultures.
  • Bacterial Activity : It was effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity.

Case Studies

  • Cytotoxicity Study : A detailed investigation into the cytotoxic effects on breast cancer cells revealed that the compound induces apoptosis through the activation of caspase pathways.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups, supporting its potential as an effective therapeutic agent.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound with high purity?

The synthesis involves a multi-step process:

  • Step 1: Friedel-Crafts alkylation to prepare the 3-chlorobenzyl intermediate .
  • Step 2: Introduction of the 2,4-dimethoxyphenyl group via nucleophilic substitution.
  • Step 3: Cyclization under controlled conditions (e.g., 80–100°C, palladium catalysts) to form the purino[7,8-a]pyrimidine core . Optimization: Adjust reaction time (8–12 hrs), solvent polarity (dichloromethane vs. ethanol), and catalyst loading (0.5–2 mol% Pd/C) to improve yield (typically 60–75%) and reduce byproducts. Purity is validated via HPLC (>95%) .

Q. Which spectroscopic methods are essential for structural characterization?

  • NMR (¹H/¹³C): Assigns protons (e.g., δ 2.84 ppm for =NH) and carbons in the chlorophenyl and dimethoxyphenyl groups .
  • Mass Spectrometry (HRMS): Confirms molecular weight (460.93 g/mol) and fragmentation patterns .
  • IR Spectroscopy: Identifies carbonyl stretches (1707 cm⁻¹ for C=O) and aromatic C-Cl bonds .

Q. How to design initial bioactivity screening assays for this compound?

  • In vitro cytotoxicity: Use MTT assays on cancer cell lines (e.g., MCF-7 breast cancer cells) with IC₅₀ calculations .
  • Antimicrobial activity: Test against Gram-positive/negative bacteria (MIC via broth dilution).
  • Enzyme inhibition: Kinase inhibition assays (e.g., EGFR or CDK2) with ATP-competitive binding studies .

Advanced Research Questions

Q. How to resolve contradictions in cytotoxicity data across different cancer models?

Discrepancies may arise from:

  • Cell line heterogeneity: Compare apoptosis markers (caspase-3/7 activation) in sensitive vs. resistant lines .
  • Metabolic stability: Perform hepatic microsome assays to assess CYP450-mediated degradation.
  • Experimental design: Include positive controls (e.g., doxorubicin) and replicate experiments (n ≥ 3) to validate trends .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Substituent variation: Replace the 3-chlorobenzyl group with fluorophenyl or methoxyethyl groups to assess potency shifts .
  • Core modification: Compare purino[7,8-a]pyrimidine derivatives with pyrido[2,3-d]pyrimidines for target selectivity .
  • Data analysis: Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to kinases .

Q. How to validate molecular targets in complex biological systems?

  • Pull-down assays: Use biotinylated analogs to isolate interacting proteins from cell lysates .
  • CRISPR/Cas9 knockout: Validate target dependency by silencing putative kinases (e.g., AKT1) and assessing rescue effects .
  • Thermal shift assays: Measure target protein stabilization upon compound binding .

Key Methodological Recommendations

  • Synthesis: Prioritize Pd-catalyzed cyclization for scalability .
  • Bioassays: Include 3D tumor spheroid models to mimic in vivo complexity.
  • Data Interpretation: Use cheminformatics tools (e.g., Schrodinger Suite) for SAR visualization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.